molecular formula C15H17N7OS3 B2931726 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 878703-17-4

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2931726
CAS No.: 878703-17-4
M. Wt: 407.53
InChI Key: NYODXTOICAAOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 2-methylphenyl group and a 1,3,4-thiadiazole moiety bearing a propylsulfanyl chain. The tetrazole and thiadiazole rings are linked via a sulfanyl-acetamide bridge, conferring unique electronic and steric properties. Such structural motifs are associated with diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS3/c1-3-8-24-15-19-17-13(26-15)16-12(23)9-25-14-18-20-21-22(14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYODXTOICAAOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiadiazole intermediates. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The thiadiazole ring is often prepared by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with an appropriate halide.

The final step involves the coupling of the tetrazole and thiadiazole intermediates through a sulfanyl linkage, which can be achieved using a thiol reagent under basic conditions. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimization for cost-effectiveness and efficiency. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification processes such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The tetrazole and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The sulfanyl groups could also play a role in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrazole-Thiadiazole Hybrids

The target compound’s structural analogs differ primarily in substituents on the tetrazole and thiadiazole rings, which modulate physicochemical and biological properties:

Compound Name Substituents (Tetrazole/Thiadiazole) Key Bioactivity/Properties References
2-{[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide () 2-Ethoxyphenyl / Ethyl Enhanced lipophilicity due to ethoxy and ethyl groups; potential antimicrobial activity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide () Chloro-trifluoromethylphenyl / Methoxybenzyl Electron-withdrawing groups (Cl, CF₃) improve metabolic stability; tested in kinase inhibition assays
2-[(3-Substituted phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl-N-hydroxyacetamide derivatives () Varied aryl / Hydroxy Anti-proliferative activity against cancer cell lines; hydroxyl group enhances solubility
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Indole-methyl / Oxadiazole Serotonergic activity due to indole moiety; potential CNS applications

Key Observations :

  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl, CF₃ in ) reduce oxidative metabolism, extending half-life relative to the target compound’s methylphenyl group .
  • Solubility : Hydroxyacetamide derivatives () exhibit superior aqueous solubility due to polar hydroxyl groups, whereas the target compound’s propylsulfanyl chain may limit solubility .

Comparison with Other Methods :

  • Hydroxyacetamide derivatives () use pyridine/zeolite catalysts under high-temperature reflux (150°C), which may limit scalability compared to the target compound’s milder LiH-mediated coupling .
  • Indole-containing analogs () require indole-3-carboxaldehyde intermediates, adding complexity versus the straightforward aryl substitution in the target compound .
Bioactivity Profiles
  • Anti-Exudative Activity : Acetamides with furan-2-yl substituents () showed 60–80% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s propylsulfanyl group may enhance tissue penetration, improving efficacy .
  • Antiproliferative Effects : Hydroxyacetamide derivatives () inhibited MCF-7 cells (IC₅₀ = 12–18 µM), whereas thiadiazole-tetrazole hybrids (e.g., target compound) may target different pathways due to sulfur-rich pharmacophores .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic amine intermediates. For example, a general procedure includes refluxing equimolar concentrations of tetrazole and thiadiazole derivatives in the presence of pyridine and zeolite catalysts (e.g., Y-H type) at 150°C for 5 hours . Key considerations include:

  • Strict stoichiometric control to avoid side reactions.
  • Use of anhydrous solvents and inert atmospheres to prevent hydrolysis of sulfanyl groups.
  • Catalyst activation (zeolite Y-H requires pre-drying at 200°C).
  • Recrystallization in ethanol for purity (>95% by TLC, Chloroform:Methanol 7:3) .

Advanced: How can synthetic yields be optimized using Design of Experiments (DoE) or flow-chemistry approaches?

Answer:
Statistical optimization via DoE is recommended for reaction parameters (temperature, catalyst loading, solvent ratios). For instance, flow-chemistry setups enable precise control of residence time and mixing efficiency, as demonstrated in diphenyldiazomethane synthesis using Omura-Sharma-Swern oxidation . Specific strategies:

  • Central Composite Design (CCD) to model interactions between temperature (120–180°C) and catalyst concentration (0.5–2.0 mol%).
  • Continuous-flow reactors to enhance heat transfer and reduce byproduct formation in exothermic steps .

Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR for confirming sulfanyl and acetamide linkages (e.g., δ 4.16 ppm for NHNH2_2 protons ).
  • X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) for resolving bond angles and torsion angles in heterocyclic moieties. Anisotropic refinement is critical for sulfur atom positioning .
  • EIMS : Molecular ion peaks (e.g., m/z 485.107 for the parent compound) .

Advanced: How can researchers resolve discrepancies in crystallographic data for sulfur-containing heterocycles?

Answer:
Discrepancies often arise from sulfur’s high electron density and disorder in crystal packing. Solutions include:

  • Twin refinement in SHELXL for overlapping diffraction spots .
  • High-resolution data collection (≤0.8 Å) to mitigate thermal motion artifacts.
  • Comparative analysis with analogous structures (e.g., 1,3,4-thiadiazole derivatives ).

Basic: What in vitro assays are suitable for evaluating the compound’s bioactivity?

Answer:

  • Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2), with IC50_{50} determination at 48–72 hours .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADPH depletion as endpoints .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

Answer:

  • Substituent variation : Systematic replacement of the 2-methylphenyl or propylsulfanyl groups with electron-withdrawing/donating moieties (e.g., 4-fluorophenyl ).
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like EGFR or tubulin .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Basic: What analytical methods are recommended for purity assessment and stability studies?

Answer:

  • HPLC : C18 column, gradient elution (acetonitrile:water with 0.1% TFA), UV detection at 254 nm .
  • LC-MS : ESI+ mode to detect degradation products (e.g., sulfoxide derivatives under oxidative conditions) .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability (>200°C decomposition) .

Advanced: How can degradation pathways be elucidated under accelerated stability conditions?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B).
  • LC-QTOF-MS : Identify major degradation products (e.g., hydrolysis of the acetamide group or sulfanyl oxidation) .
  • Kinetic modeling : Zero/first-order decay models to predict shelf-life .

Basic: What computational tools are used for molecular docking and conformational analysis?

Answer:

  • Docking : AutoDock Vina or GOLD for ligand-protein interactions (e.g., binding to 1,3,4-thiadiazole targets ).
  • DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level to optimize geometry and calculate frontier molecular orbitals .

Advanced: How can molecular dynamics (MD) simulations clarify solvent effects on conformational stability?

Answer:

  • Explicit solvent models : AMBER or GROMACS with TIP3P water, 10–100 ns simulations.
  • Analyze RMSD/RMSF to identify flexible regions (e.g., propylsulfanyl side chain ).
  • Free energy perturbation (FEP) to compare solvation in polar (DMSO) vs. nonpolar (chloroform) solvents .

Cross-Disciplinary Considerations

  • Crystallography vs. synthesis : SHELX refinement parameters must align with synthetic conditions (e.g., solvent choice affecting crystal packing ).
  • Biological vs. computational data : Validate docking predictions with enzymatic IC50_{50} values to resolve false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.